Product packaging for (-)-Borneol(Cat. No.:CAS No. 464-45-9)

(-)-Borneol

Cat. No.: B1667373
CAS No.: 464-45-9
M. Wt: 154.25 g/mol
InChI Key: DTGKSKDOIYIVQL-QXFUBDJGSA-N
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Description

(-)-Borneol, also known as L-Borneol or levorotatory borneol, is a bicyclic monoterpene alcohol of natural origin. It is a key enantiomer extracted from the fresh leaves of Blumea balsamifera (L.) DC . This compound is a solid with a pungent, characteristic camphor-like odor and is a staple in scientific research due to its diverse and potent biological activities . Its primary research value lies in its ability to modulate the blood-brain barrier (BBB). Studies confirm that this compound can reversibly and transiently increase BBB permeability, thereby facilitating the delivery of central nervous system (CNS) drugs to the brain in a region- and time-dependent manner . This mechanism is associated with the modulation of ATP-binding cassette transporters like P-glycoprotein, tight junction proteins, and vasodilatory neurotransmitters . Beyond its role as a permeation enhancer, this compound exhibits significant standalone pharmacological properties in preclinical models. It has demonstrated notable neuroprotective effects in models of ischemic stroke, showing potential to improve cerebral blood flow, reduce neuronal excitotoxicity, and mitigate inflammatory responses . Furthermore, it possesses robust analgesic (antinociceptive) and anti-inflammatory properties, as evidenced in models such as the formalin test and acetic-acid-induced writhing, acting through both peripheral and central mechanisms without impairing motor coordination . Research also indicates its activity on specific ion channels, including inhibition of the TRPA1 receptor, which is implicated in pain pathways, and activation of the TRPM8 receptor, generating a cooling sensation . The product is presented as a high-purity material to ensure consistent and reliable experimental results. It is essential to note that this product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B1667373 (-)-Borneol CAS No. 464-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
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InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m0/s1
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InChI Key

DTGKSKDOIYIVQL-QXFUBDJGSA-N
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Canonical SMILES

CC1(C2CCC1(C(C2)O)C)C
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Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C[C@H]2O
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Molecular Formula

C10H18O
Record name BORNEOL
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DSSTOX Substance ID

DTXSID3022035
Record name [(1S)-endo]-(-)-Borneol
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Molecular Weight

154.25 g/mol
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Physical Description

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes., White translucent solid; [Hawley], Solid; [Merck Index] Chunks or powder; [Alfa Aesar MSDS], Solid, White to off-white crystals; piney camphoraceous aroma
Record name BORNEOL
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Boiling Point

212 °C, 210.00 to 212.00 °C. @ 779.00 mm Hg
Record name BORNEOL
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Record name (-)-Borneol
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Flash Point

150 °F (60 °C) /closed cup/
Record name BORNEOL
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Solubility

In water, 738 mg/L at 25 °C, Slightly soluble in propylene glycol, Soluble in alcohol and ether, Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils, Soluble (in ethanol)
Record name BORNEOL
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Density

Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/
Record name BORNEOL
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Vapor Pressure

0.03 [mmHg], 5.02X10-2 mm Hg at 25 °C
Record name Borneol
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Color/Form

White to off-white crystals, White translucent lumps

CAS No.

507-70-0, 464-45-9
Record name BORNEOL
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Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1S,2R,4S)-
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Record name [(1S)-endo]-(-)-Borneol
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Melting Point

202 °C, Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/, 210 - 215 °C
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Record name (-)-Borneol
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Advanced Synthetic and Biosynthetic Pathways of Borneol

Elucidation of Biosynthetic Routes and Enzyme Characterization

The biosynthesis of borneol in plants proceeds through the methylerythritol phosphate (B84403) (MEP) pathway or the mevalonate (B85504) (MVA) pathway, leading to the formation of the universal isoprenoid precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are then condensed to form geranyl diphosphate (GPP) researchgate.net. The pivotal step in borneol biosynthesis is catalyzed by bornyl diphosphate synthase (BPPS), a monoterpene synthase that converts GPP to bornyl diphosphate (BPP) researchgate.netnih.govresearchgate.netresearchgate.netrsc.org. Subsequently, a phosphatase enzyme dephosphorylates BPP to yield borneol researchgate.net.

The chirality of the resulting borneol is determined by the specificity of the BPPS enzyme. While several (+)-bornyl diphosphate synthases have been identified, the identification of (-)-bornyl diphosphate synthases has been a subject of research nih.gov. A high-efficiency (-)-bornyl diphosphate synthase (BbTPS3) has been identified from Blumea balsamifera, a plant known to be rich in (-)-borneol nih.gov. In vitro assays with BbTPS3 have demonstrated its ability to convert GPP specifically to (-)-bornyl diphosphate, which is then dephosphorylated to this compound nih.gov. Kinetic characterization of BbTPS3 revealed a Km value of 4.93 ± 1.38 μM for GPP and a corresponding kcat value of 1.49 s-1 nih.gov.

Conversely, (+)-bornyl diphosphate synthase (CbTPS1) has been identified in Cinnamomum burmanni. In vitro assays with CbTPS1 showed that (+)-borneol was the main product, constituting 88.70% of the total products researchgate.netresearchgate.net. The kinetic parameters for CbTPS1 were a Km value of 5.11 ± 1.70 μM for GPP and a kcat value of 0.01 s–1 researchgate.netresearchgate.net.

Further metabolic engineering efforts have aimed to reconstitute borneol biosynthetic pathways in heterologous hosts like Saccharomyces cerevisiae. Introduction of codon-optimized BbTPS3 into a GPP high-yield S. cerevisiae strain resulted in the production of this compound nih.gov. Strategies such as truncating the N-terminus of BbTPS3 and expressing fusion proteins have further improved this compound yields in these microbial systems nih.gov.

Borneol can also be interconverted with camphor (B46023) through the action of borneol dehydrogenase (BDH) researchgate.net. BDH enzymes from various sources, including Pseudomonas sp., have been characterized and explored for their stereoselectivity in the reduction of camphor to borneol or the oxidation of borneol to camphor nih.govnih.govnih.gov.

Chemoenzymatic Synthesis Methodologies for this compound

Chemoenzymatic synthesis leverages the strengths of both chemical and enzymatic catalysis to achieve transformations that may be challenging by either method alone. While a single, dedicated chemoenzymatic pathway starting from simple precursors specifically for this compound is not extensively documented in the provided search results, enzymatic steps are increasingly integrated into borneol-related synthesis and modification strategies, particularly for achieving stereocontrol.

One area where enzymatic methods are applied is in the modification of borneol to create functionalized derivatives. For instance, cytochrome P450 enzymes, such as cytochrome P450cam (CYP101) from Pseudomonas putida KT2440, have been utilized in whole-cell catalytic biotransformations to introduce a second hydroxyl group into borneol, yielding compounds like 5-exo-hydroxyborneol acib.at. This demonstrates the use of biocatalysis for specific functionalization of the borneol scaffold.

Enzymatic kinetic resolution is another chemoenzymatic strategy relevant to obtaining enantiopure compounds like borneol or its related ketone, camphor. While some studies focus on the enzymatic resolution of camphor to obtain enantiopure (-)-camphor (B167293) using engineered borneol dehydrogenases nih.govnih.govnih.gov, the principle of using enzymes to selectively react with one enantiomer in a racemic mixture can be applied to borneol derivatives. For example, enantioselective hydrolysis of isobornyl esters using esterases has been explored to obtain optically pure isoborneol (B83184) and camphor isomers researchgate.net. Similar enzymatic hydrolysis or transesterification reactions could potentially be developed for borneol esters to yield enantiopure borneol.

Furthermore, biocatalytic platforms are being developed for the stereoselective conversion of bicyclic monoterpenoids from bio-based precursors like alpha-pinene (B124742) acs.org. These platforms utilize engineered enzymes to achieve high enantiomeric and diastereomeric purity in the synthesis of various monoterpenoids, which could include or be adapted for the production of this compound.

While a complete de novo chemoenzymatic synthesis of this compound from simple starting materials through a defined sequence of chemical and enzymatic steps is not explicitly detailed in the provided information, the application of enzymes for specific, stereoselective transformations within broader synthetic routes and for the modification or resolution of borneol and its related compounds represents a significant area of chemoenzymatic research in this field.

Enantioselective Synthesis Strategies for this compound

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, various strategies, both chemical and enzymatic, have been explored.

Chemical reduction of camphor is a common route to synthesize borneol and its diastereomer, isoborneol researchgate.net. The stereochemical outcome of this reduction is influenced by the reducing agent. The Meerwein-Ponndorf-Verley reduction of camphor is a reversible process that can yield borneol researchgate.net. In contrast, reduction of camphor with sodium borohydride, a fast and irreversible reaction, primarily yields the exo diastereomer, isoborneol researchgate.net. To achieve enantioselectivity in the chemical reduction of camphor, asymmetric methods have been investigated. For instance, asymmetric reduction of camphor using alkali metals in liquid ammonia (B1221849) has been reported to produce borneol with significant enantiomeric excess, although these methods often require stringent conditions. The chirality of the camphor starting material also dictates the chirality of the borneol produced upon reduction; for example, (+)-camphor yields a mixture containing (+)-borneol and (-)-isoborneol researchgate.net.

Enzymatic methods offer an alternative approach to enantioselective synthesis, often providing high specificity and milder reaction conditions. Enzymatic kinetic resolution involves using an enzyme that selectively transforms one enantiomer from a racemic mixture, leaving the other enantiomer unreacted or transforming it at a much slower rate. This approach has been successfully applied to the resolution of racemic camphor using engineered borneol dehydrogenases, yielding enantiopure (-)-camphor nih.govnih.govnih.gov. While this focuses on camphor, the principle is applicable to borneol or its derivatives. For example, esterases have been used for the enantioselective hydrolysis of isobornyl esters, leading to optically pure isoborneol and camphor isomers researchgate.net. Similar enzymatic hydrolysis or transesterification of racemic bornyl esters could be employed to obtain enantiopure this compound.

Furthermore, the identification and characterization of stereospecific enzymes involved in the natural biosynthesis of this compound, such as (-)-bornyl diphosphate synthase (BbTPS3), provide valuable tools for developing biocatalytic processes for the enantioselective production of this compound from its biosynthetic precursors nih.gov. Metabolic engineering of microorganisms to express these enzymes allows for the potential biosynthesis of enantiopure this compound nih.gov.

Design and Synthesis of this compound Derivatives for Enhanced Bioactivity

The borneol scaffold serves as a versatile platform for the design and synthesis of novel derivatives with potentially enhanced or altered biological activities. Research in this area focuses on chemically modifying the hydroxyl group or other positions on the borneol structure to create compounds with improved pharmacological properties.

A significant area of investigation involves the synthesis of heterocyclic derivatives of this compound. These compounds are typically prepared by reacting this compound or its activated forms with various nitrogen- and sulfur-containing nucleophiles acs.org. For example, novel heterocyclic derivatives have been synthesized by the interaction of (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate or (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 3-chloropropanoate (B8744493) with different N- and S-nucleophiles acs.org. These synthesized derivatives have been screened for various biological activities, including antiviral, antiulcer, and analgesic effects acs.org.

Specific examples of derivatives include those containing morpholine (B109124) or 1-methylpiperazine (B117243) fragments, which have shown antiviral activity against the influenza A virus acib.at. Structure-activity relationship studies have suggested that the 1,7,7-trimethylbicyclo[2.2.1]heptan scaffold is important for the antiviral activity observed in some of these derivatives acib.at.

Quaternary ammonium (B1175870) salts based on this compound have also been synthesized and evaluated as inhibitors of the influenza virus nih.gov. Additionally, borneol esters with activity against viruses such as Ebola virus (EBOV), Marburg virus (MARV), and influenza virus have been developed acs.org. The proposed mechanism of inhibition for some of these borneol esters against EBOV involves binding to the active site of the EBOV glycoprotein (B1211001) acs.org.

Beyond antiviral properties, this compound derivatives have demonstrated other bioactivities. A trimethylbicyclo-hept-2-yl methane (B114726) sulfonate derivative of this compound, for instance, has shown antimicrobial activity against various microorganisms, including Candida Albicans, Staphylococcus aureus, and Escherichia coli nih.gov.

Molecular and Cellular Pharmacology of Borneol

Mechanisms of Action at the Molecular Level

The molecular mechanisms of (-)-Borneol are multifaceted, involving interactions with various receptors, ion channels, and transporters. patsnap.com

Interaction with Neurotransmitter Receptors (e.g., GABAA receptor)

This compound has been shown to interact with neurotransmitter receptors, notably the gamma-aminobutyric acid (GABA)A receptor. patsnap.commdpi.com Studies using recombinant human α1β2γ2L GABAA receptors expressed in Xenopus laevis oocytes have demonstrated that this compound acts as a positive modulator of GABA action. capes.gov.brnih.gov This modulation enhances the effects of low concentrations of GABA. capes.gov.brnih.gov The enhancing effects are dependent on the relative concentrations of this compound and GABA and are not blocked by flumazenil, indicating that this compound does not bind to the classical benzodiazepine (B76468) site on the GABAA receptor. capes.gov.brnih.gov At higher concentrations (>1.5 mM), this compound can directly activate GABAA receptors, exhibiting a weak partial agonist action. capes.gov.brnih.gov This direct activation produced approximately 84% of the maximal GABA response in Xenopus oocytes. capes.gov.brnih.gov Molecular docking studies suggest that this compound can interact with GABAA receptors through hydrogen bonds. mdpi.com

Table 1: Modulation of Human Recombinant α1β2γ2L GABAA Receptors by Borneol Enantiomers

CompoundEffect on GABA Action (Low Concentration)EC50 (µM)Direct Activation (>1.5 mM)Maximal Direct Activation (% of max GABA response)Binding Site
(+)-BorneolHighly efficacious positive modulation248Yes89%Non-benzodiazepine capes.gov.brnih.gov
This compoundHighly efficacious positive modulation237Yes84%Non-benzodiazepine capes.gov.brnih.gov

In studies on substantia gelatinosa neurons of the trigeminal subnucleus caudalis in mice, borneol-induced inward currents were partially decreased by the GABAA receptor antagonist picrotoxin, suggesting an involvement of GABAA receptors in borneol's effects in this context. nih.gov Borneol was also found to enhance GABA-mediated responses and GABA-induced hyperpolarization in these neurons. nih.gov

Modulation of Transient Receptor Potential (TRP) Channels (e.g., TRPM8, TRPA1, TRPV3)

This compound has been identified as a modulator of several Transient Receptor Potential (TRP) channels, which are involved in sensing temperature and various chemical stimuli. embopress.org The TRPM8 channel, known as the cold and menthol (B31143) receptor 1, has been identified as a molecular target of borneol, mediating borneol-induced analgesia in mouse models. embopress.org TRPM8 is activated by cold temperatures and cooling agents like menthol and icilin. frontiersin.orgmdpi.com

Research has also indicated interactions with TRPA1 and TRPV3 channels. embopress.org Borneol can inhibit the TRPA1 channel. embopress.org TRPA1 is a polymodal sensor expressed on sensory neurons that mediates pain, itch, and thermal sensation, and is activated by various irritants and chemicals. researchgate.net Borneol has also been shown to activate the TRPV3 channel, although TRPV3 activation is generally associated with pain hypersensitivity, making its role in borneol's potential analgesic effects less clear. embopress.org TRPV3 is another temperature-sensitive TRP channel. lipidmaps.orgwikipedia.orgbiotcm.net

Regulation of Voltage-Gated Sodium Channels

Borneol's interaction with voltage-gated sodium channels has been suggested as a mechanism contributing to potential local anesthetic effects by inhibiting neuronal excitability and transmission. patsnap.com Voltage-gated sodium channels are integral membrane proteins crucial for the initiation and propagation of action potentials in excitable cells. wikipedia.org While one search result mentions borneol's interaction with voltage-gated sodium channels in the context of analgesia and anesthesia, detailed molecular mechanisms of this compound's regulation of specific voltage-gated sodium channels were not extensively described in the provided snippets. patsnap.comcjnmcpu.comworldscientific.com However, studies using patch-clamp techniques on mouse trigeminal subnucleus caudalis neurons showed that borneol-induced inward currents were not affected by tetrodotoxin, a voltage-gated Na+ channel blocker, suggesting that direct block of these channels may not be the primary mechanism for the observed inward currents in this specific neuronal population. nih.gov

Inhibition of ATP-Binding Cassette (ABC) Transporters (e.g., P-glycoprotein, Multidrug Resistance Protein 1)

This compound has been investigated for its ability to inhibit ATP-Binding Cassette (ABC) transporters, particularly P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1). researchgate.net P-gp is an efflux transporter highly expressed in various tissues, including brain capillary endothelial cells and intestinal epithelial cells, where it limits the permeability of many drugs. researchgate.net Inhibition of P-gp can enhance the bioavailability and tissue penetration of co-administered drugs. patsnap.com While the provided search results mention borneol's ability to enhance drug delivery and refer to P-gp inhibition in the context of drug discovery and transport studies, specific detailed research findings on the direct inhibitory effects of this compound on P-gp or MDR1 at the molecular level were not explicitly detailed in the snippets. patsnap.comresearchgate.netmedchemexpress.comnih.govnih.gov However, borneol's role in enhancing drug absorption across biological membranes is noted. patsnap.com

Modulation of Transmembrane Tight Junction Proteins (e.g., Claudin, Occludin, ZO-1)

Borneol has been shown to influence the permeability of biological barriers, such as the blood-brain barrier (BBB) and the stratum corneum, and this effect may involve the modulation of transmembrane tight junction proteins. amegroups.cnmdpi.com Tight junctions are multiprotein complexes that regulate paracellular permeability and are composed of proteins like claudins, occludin, and zonula occludens (ZO-1). idrblab.cn While borneol's ability to enhance permeability is recognized and mechanisms like disruption of the stratum corneum bilayer and induction of transient pores have been proposed, specific detailed research findings on how this compound directly modulates the expression or function of claudins, occludin, or ZO-1 at the molecular level were not provided in the search results. mdpi.com However, borneol's potential to enhance the migration of immune cells across the BBB in a glioma model suggests an effect on barrier integrity. amegroups.cn

Involvement in Cellular Signaling Pathways

This compound has been implicated in the modulation of various cellular signaling pathways. Research suggests its involvement in pathways related to inflammation and oxidative stress. patsnap.com For instance, borneol treatment has been reported to reduce the expression of inflammatory cytokines like TNF-α, interleukin-1β (IL-1β), and IL-6 in the ischemic brain. amegroups.cn It has also been found to inhibit the activation of nuclear factor-κB (NF-κB), a key transcription factor in the inflammatory response. amegroups.cn Furthermore, borneol may protect against free radical damage by activating the Nrf2-ARE signaling pathway, where Nrf2 translocates to the nucleus and binds to the ARE receptor to activate this anti-oxidative stress pathway. frontiersin.org TRPM8 activation by cooling agents like menthol has also been shown to activate intracellular signaling cascades that lead to changes in gene expression, suggesting a potential link to borneol's effects mediated through TRPM8. mdpi.com Studies investigating the molecular mechanisms by which nitrogen influences this compound synthesis in Blumea balsamifera have identified candidate genes associated with plant hormone signal transduction, nitrogen metabolism, and carbohydrate metabolism, highlighting the complex signaling involved in its biosynthesis, although this relates to plant biology rather than the pharmacological effects of this compound in mammals. frontiersin.org

Nuclear Factor-kappa B (NF-κB) Pathway

This compound has been shown to influence the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses. Research indicates that borneol can inhibit proinflammatory factor release and the degradation of IκBα, a key inhibitor of NF-κB. This action blocks the nuclear translocation of NF-κB p65, which is typically induced by stimuli such as oxygen-glucose deprivation/reperfusion (OGD/R) researchgate.net. By inhibiting NF-κB p65 nuclear translocation, borneol can reduce the release of proinflammatory cytokines researchgate.netfrontiersin.org. Studies using an in vitro blood-brain barrier (BBB) model composed of rat brain microvascular endothelial cells (BMECs) and astrocytes demonstrated that borneol could activate NF-κB transiently mdpi.com. This transient activation was found to be related to the borneol-induced decrease in P-glycoprotein (P-gp) expression and function in BMECs mdpi.com. Inhibition of NF-κB using specific inhibitors like MG132 or SN50 obscured the borneol-induced P-gp decreases, suggesting that NF-κB signaling mediates this effect mdpi.com. Furthermore, borneol has been reported to reduce the expression of inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in the ischemic brain, which is linked to NF-κB pathway inhibition frontiersin.orgjefferson.edu. NF-κB is also implicated in the development of cerebral glioma, and borneol's anti-inflammatory effects via NF-κB modulation may be relevant in this context jefferson.edu.

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p-Akt, p-ERK1/2, p-JNK, p38MAPK)

The MAPK pathways, including ERK1/2, JNK, and p38 MAPK, along with the PI3K/Akt pathway, are crucial in regulating various cellular processes, including proliferation, survival, and apoptosis. Studies have investigated the effects of borneol on these pathways, particularly in the context of co-treatment with other therapeutic agents. For instance, in human glioma cells, co-treatment with natural borneol and cisplatin (B142131) significantly activated the phosphorylation of JNK, p38, and ERK, while suppressing Akt phosphorylation tandfonline.com. This modulation of MAPK and Akt pathways is considered to contribute to the enhanced apoptosis observed with the combined treatment tandfonline.com. The balance between phosphorylated JNK, ERK, p38, and Akt levels is important for cell growth regulation tandfonline.com. Research suggests that reactive oxygen species (ROS) can act as upstream initiators, regulating co-treatment-induced MAPK activation and Akt dephosphorylation in these cells tandfonline.com. Borneol alone has also been shown to modulate these pathways. It has been reported to reduce cell growth and induce apoptosis by modulating signaling pathways such as p-Akt, p-ERK1/2, and p-JNK saudijournals.com. In prostate cancer cells, borneol has been shown to suppress the expression of proliferation markers and enhance apoptosis rates by modulating proteins associated with the JAK-STAT-3 pathways, which can interact with MAPK signaling nih.govresearchgate.net.

mTORC1/eIF4E Pathway

The mTORC1 signaling pathway plays a central role in regulating cell growth, proliferation, and survival, often in response to growth factors, nutrients, and cellular energy levels. Research suggests that borneol can target the mTORC1/eIF4E signaling pathway, particularly in the context of inducing autophagy and influencing cellular responses. In human glioma cells, borneol has been found to induce apoptosis by regulating HIF-1α expression via the mTORC1/eIF4E pathway jcancer.org. The mTORC1 complex phosphorylates 4E-BP1, which leads to the dissociation of 4E-BP1 from eIF4E, allowing eIF4E to participate in the formation of the eIF4F complex and initiate cap-dependent protein translation qiagen.comresearchgate.net. Inhibition of mTORC1 can lead to the dephosphorylation of 4E-BP1 and reduced cap-specific translation qiagen.com. Studies indicate that borneol inhibits HIF-1α in glioma cells by regulating the mTORC1/eIF4E pathway, which is also involved in autophagy regulation nih.gov. Silencing either mTORC1 or eIF4E significantly decreased HIF-1α levels and increased levels of autophagy-related proteins like LC3 and Beclin-1 nih.gov. This suggests that borneol's inhibition of the mTORC1/eIF4E pathway promotes radiosensitivity by inducing autophagy and inactivating HIF-1α nih.gov.

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT-3) Pathway

The JAK/STAT-3 pathway is involved in various cellular processes, including cell growth, differentiation, and immune responses. Dysregulation of this pathway is often observed in various diseases, including cancer and inflammatory conditions. Studies have explored the effects of borneol on the JAK/STAT-3 signaling axis. In human prostate cancer cells, borneol has been shown to hinder proliferation and induce apoptosis by suppressing JAK1 and STAT-3 signaling nih.govjpp.krakow.pl. Borneol treatment reduced the expression levels of phosphorylated STAT-3 and JAK1 in these cells researchgate.netjpp.krakow.pl. This inhibition of the JAK/STAT-3 pathway appears to obstruct the expression of proliferation and anti-apoptotic proteins in prostate cancer cells researchgate.net. Furthermore, research on a compound preparation containing (+)-Borneol and edaravone (B1671096) demonstrated that (+)-Borneol could improve the efficacy of edaravone against DSS-induced colitis by promoting M2 macrophage polarization via the JAK2-STAT3 signaling pathway nih.gov. This suggests that borneol can influence immune cell polarization through this pathway nih.gov.

Nrf2-ARE Signaling Pathway

The Nrf2-ARE signaling pathway is a major defense mechanism against oxidative stress. Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that, upon activation, translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of genes encoding antioxidant enzymes and detoxification proteins. Borneol has been shown to activate the Nrf2-ARE signaling pathway. Studies indicate that borneol may protect against free radical damage by activating this pathway frontiersin.org. Nrf2, an anti-oxidative stress nuclear transcription factor, moves from the cytoplasm to the nucleus and binds to the ARE receptor upon exposure to ROS, activating the pathway and inducing the expression of downstream antioxidant enzymes frontiersin.org. This helps reduce cell damage caused by ROS and maintains cellular redox balance frontiersin.org. (+)-Borneol has been shown to increase the expression of Nrf2, which can activate antioxidant enzymes to alleviate the effects of ROS researchgate.net. In SH-SY5Y cells, borneol treatment increased the nuclear translocation of Nrf2 and the expression of heme oxygenase-1 (HO-1), an enzyme regulated by Nrf2 tandfonline.com. A novel compound, Tanshinol Borneol Ester, has also been shown to ameliorate cardiac hypertrophy by inhibiting oxidative stress via the mTOR/β-TrCP/NRF2 pathway, demonstrating a link between borneol derivatives and Nrf2 activation nih.gov.

Cellular Responses and Physiological Modulations

Effects on Cell Membrane Permeability and Fluidity

This compound is known for its ability to enhance the permeability of biological membranes, which is a significant aspect of its pharmacological profile, particularly in drug delivery. Borneol can improve the membrane fluidity of various cell types, including corneal epithelium and human nasal epithelial cells frontiersin.orgnih.gov. This increased fluidity is thought to be achieved by changing the integrity of lipid cell membranes and reducing collision and resistance between phospholipid molecules frontiersin.org. Borneol's ability to improve membrane fluidity can facilitate the permeation of drugs across membranes frontiersin.org.

Furthermore, borneol affects tight junctions between cells, which are crucial for maintaining barrier integrity. It has been shown to loosen the tight junctions between cells, accelerating the passage of hydrophilic materials via the paracellular route frontiersin.orgplos.org. This effect on tight junctions contributes to its permeability-enhancing properties, particularly across epithelial barriers like the corneal epithelium and the blood-brain barrier (BBB) frontiersin.orgnih.gov.

Borneol also interacts with efflux transporters like P-glycoprotein (P-gp), which are located in cell membranes and can pump substances out of cells, limiting their intracellular accumulation and transport across barriers frontiersin.orgnih.gov. Borneol has been shown to inhibit the function and expression of P-gp, thereby weakening drug efflux and promoting absorption and transport mdpi.comfrontiersin.orgnih.gov. This inhibition of efflux proteins is considered a major mechanism by which borneol enhances the permeability of barriers like the BBB nih.gov. Studies have demonstrated that borneol increases intracellular accumulation of P-gp substrates and enhances their transport across in vitro BBB models mdpi.com.

The effects of borneol on membrane permeability and fluidity can be concentration-dependent mdpi.com. At low concentrations, borneol can loosen the lipid bilayer and improve drug permeation, while at higher concentrations, it may lead to the formation of water pores mdpi.com. These effects on cell membranes contribute to borneol's utility as a permeation enhancer for various drugs frontiersin.orgnih.gov.

Induction of Pinocytosis in Endothelial Cells

Research indicates that borneol can influence pinocytosis, a form of endocytosis where cells engulf small particles or liquids, particularly in endothelial cells. Studies using in vitro models of the blood-brain barrier (BBB), such as Madin-Darby canine kidney (MDCK) cell cultures, have shown that borneol-containing serum can lead to an increase in the number and size of pinocytosis vesicles in these cells. tandfonline.com This effect is suggested as a mechanism by which borneol may enhance the transcellular passage of drug moieties across endothelial barriers, including those in the brain capillaries. frontiersin.orgresearchgate.netresearchgate.net The ability of borneol to potentially enhance pinocytosis in brain capillary endothelial cells could contribute to improved drug delivery to the brain. frontiersin.orgresearchgate.netresearchgate.net

Modulation of Intracellular Calcium Homeostasis

This compound has been observed to modulate intracellular calcium homeostasis, a critical process for various cellular functions. Studies have suggested that borneol can influence calcium levels through different mechanisms. For instance, L-borneol has been shown to potentially affect intracellular homeostasis by regulating the expression and protein levels of the mitochondrial calcium uniporter (MCU). researchgate.net Under certain stimuli, proteins like MICU1 and MICU2, which regulate MCU activity by sensing cytosolic Ca²⁺ content, can be significantly upregulated, activating MCU and potentially leading to mitochondrial calcium dyshomeostasis. researchgate.net L-borneol may mitigate this by downregulating the excessive expression of the MCU-related signaling pathway. researchgate.net Furthermore, this compound has been reported to inhibit FPR-agonist-induced Ca²⁺ influx in neutrophils. researchgate.net While some studies suggest borneol can modulate certain receptors without affecting intracellular calcium levels in specific cell types nih.gov, other research indicates that borneol, including L-borneol and DL-borneol, can increase the expression and activity of Ca²⁺-Mg²⁺-ATPase, thereby promoting the outflow of intracellular Ca²⁺. frontiersin.org Borneol may also interfere with Ca²⁺ entry into cells through acid-sensitive ion channels and reduce cytoplasmic Na⁺ levels by increasing Na⁺-K⁺-ATPase activity, which can indirectly prevent Ca²⁺ influx via sodium-calcium exchange. frontiersin.org

Reactive Oxygen Species (ROS) Generation and Scavenging

This compound demonstrates effects on reactive oxygen species (ROS) generation and scavenging, processes central to cellular redox balance. ROS are natural by-products of oxygen metabolism and act as signaling molecules, but excessive levels can lead to oxidative stress and cellular damage. rsc.orgnih.gov (+)-Borneol has been shown to inhibit ROS generation induced by certain stimuli in neutrophils. nih.gov This inhibition of ROS production is considered crucial, as ROS play a significant role in processes like NETosis (formation of neutrophil extracellular traps). nih.gov Studies have indicated that (+)-borneol can reduce mitochondrial ROS generation in endothelial cells. nih.gov Moreover, (+)-borneol may exert antioxidative effects by increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase and glutathione (B108866) peroxidase. nih.gov Borneol may also protect against free radical damage by activating the Nrf2-ARE signaling pathway, which induces the expression of downstream antioxidant enzymes to reduce cell damage caused by ROS and maintain cellular redox balance. frontiersin.org The balance between ROS generation and scavenging is essential for maintaining cellular homeostasis and adapting to stress. nih.govfrontiersin.orgmdpi.com

This compound is a bicyclic monoterpene compound that has garnered attention for its diverse neuropharmacological properties. Research indicates its potential therapeutic value in various neurological conditions, including cerebral ischemia, traumatic brain injury, Alzheimer's disease, and epilepsy. The mechanisms underlying these effects are multifaceted, involving modulation of cerebral blood flow, protection against excitotoxicity and calcium overload, mitigation of blood-brain barrier damage and inflammation, and promotion of neurorestoration processes such as neurogenesis and angiogenesis.

Pharmacodynamics and Biological Activities of Borneol

Neuropharmacological Activities (-)-Borneol exhibits a range of neuropharmacological activities, contributing to its potential as a therapeutic agent for neurological disorders. These activities include neuroprotection, modulation of neuronal excitability, and influence on neuroinflammatory processes.

Mechanisms in Subacute Ischemic Stage (Antagonism of Blood-Brain Barrier Injury, Intervention in Inflammatory Reactions, Prevention of Neuron Excessive Death)

Analgesic and Antinociceptive Effects

This compound has demonstrated analgesic and antinociceptive effects in various animal models. Studies have shown that it can reduce nociceptive behavior in response to stimuli such as acetic acid, formalin, and heat. nih.govnih.govresearchgate.nettandfonline.com For instance, borneol significantly reduced the writhing reflex induced by acetic acid and decreased paw licking in both the early and late phases of the formalin test in mice. nih.govnih.govresearchgate.net In the hot plate test, a higher dose of borneol produced an inhibition of nociceptive behavior. nih.govnih.govresearchgate.net These findings suggest that borneol possesses both central and peripheral antinociceptive activity. nih.govnih.govresearchgate.net The analgesic effect of topical borneol has also been investigated, with studies identifying the TRPM8 channel as a potential molecular target. embopress.orgnih.govresearchgate.net Activation of TRPM8 by borneol appears to mediate topical analgesia, involving a downstream glutamatergic mechanism in the spinal cord. embopress.orgnih.govresearchgate.net

Data from a study on the effect of borneol and morphine on the hot plate test in mice illustrates its antinociceptive potential:

TreatmentDose (mg/kg)Latency time (s) at 0.5 hLatency time (s) at 1 hLatency time (s) at 1.5 hLatency time (s) at 2 h
Vehicle4.43 ± 0.487.52 ± 0.746.07 ± 0.706.52 ± 0.76
Borneol57.07 ± 0.429.77 ± 1.288.48 ± 0.837.47 ± 0.41
Borneol258.16 ± 0.897.58 ± 0.739.79 ± 0.488.27 ± 0.59
Borneol509.86 ± 0.839.18 ± 0.658.89 ± 0.919.84 ± 0.92
Morphine1013.79 ± 2.52 12.19 ± 1.67*12.34 ± 1.7512.80 ± 1.17**

*P < 0.05; **P < 0.01 significantly different from control. nih.gov

Anxiolytic and Sedative Properties

This compound has been investigated for its anxiolytic and sedative effects. Studies in mice have shown that this compound exhibits sedative and anxiolytic activity in models such as the elevated plus maze, open field test, and light-dark box test. mdpi.com The thiopental-induced sleep time model has also been used to screen for its sedative and hypnotic activity, suggesting a potential interaction with GABAA receptors. mdpi.com Molecular docking studies have indicated that this compound can interact with GABAA receptors through hydrogen bonds. mdpi.com While some research suggests that borneol modulates GABAARs, other studies indicate that this compound acts as a partial agonist of GABAARs at sites unrelated to benzodiazepines. mdpi.com The sedative properties of borneol may be linked to its effects on the GABAergic system. nih.govcannakeys.comconsensus.app

Anti-inflammatory and Immunomodulatory Effects

This compound demonstrates significant anti-inflammatory and immunomodulatory activities. caringsunshine.comnih.govnih.govmdpi.comresearchgate.netwjgnet.comnih.govscielo.br

Attenuation of Pro-inflammatory Cytokines and Mediators (e.g., TNF-α, IL-1β, IL-6, NO, PGE2)

Research indicates that borneol can attenuate the production and release of various pro-inflammatory cytokines and mediators. Studies have shown that borneol treatment can reduce the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.comnih.govnih.govamegroups.cnfrontiersin.orgfrontiersin.orgpan.olsztyn.pl For example, borneol noticeably reduced the expression of IL-6, TNF-α, and IL-8 mRNA and proteins in a study on photodynamic therapy of acne. nih.gov Borneol has also been shown to inhibit the secretion of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), key mediators in inflammatory responses. mdpi.comtandfonline.comnih.govfrontiersin.orgrsc.org The anti-inflammatory effects of borneol may be related to the decrease of these inflammatory factors. mdpi.comnih.gov

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPKs)

This compound has been shown to modulate inflammatory signaling pathways, including NF-κB and MAPKs. nih.govtandfonline.comcannakeys.commdpi.com Studies suggest that borneol can inhibit the activation of nuclear factor-κB (NF-κB), a key transcription factor involved in the inflammatory response. patsnap.commdpi.comamegroups.cnrsc.orgresearchgate.net Additionally, borneol may influence MAPK signaling pathways, which are also involved in regulating inflammatory responses. cannakeys.comtandfonline.com For instance, borneol could suppress inflammatory responses in LPS-induced acute lung injury through inhibition of the NF-κB and MAPKs signaling pathways. mdpi.com

Immunomodulatory Activity in Neutrophils

Data on the effect of this compound on fMLF-induced human neutrophil chemotaxis:

TreatmentConcentrationIC50 (µM)
This compoundVaried5.8 ± 1.4
(+)-BorneolVariedNo effect

IC50: half-maximal inhibitory concentration. mdpi.comresearchgate.net

Anticancer and Chemosensitizing Activities

This compound has shown potential in anticancer and chemosensitizing activities. Research suggests that borneol may inhibit the growth of various neoplasms, including hepatocellular carcinoma, neuroblastoma, glioma, esophageal squamous cell carcinoma, ovarian, and lung cancer. researchgate.netsaudijournals.com Studies have also explored borneol's ability to enhance the efficacy of various chemotherapeutic agents, acting as an adjuvant therapy. researchgate.netsaudijournals.compeerj.com Borneol has been reported to improve the availability of less permeable therapeutics by enhancing cell membrane permeability and regulating the blood-brain barrier, which can increase drug distribution in tissues, including the brain. researchgate.netamegroups.cnsaudijournals.com

Mechanistically, borneol's anticancer effects may involve reducing cell growth, inducing cell cycle arrest, and promoting apoptosis. saudijournals.com It may also alleviate oxidative stress and sensitize drug-resistant cancer cells by modulating signaling pathways such as p-Akt, p-ERK1/2, and p-JNK. saudijournals.com Borneol has been found to enhance the antitumor effects of drugs like doxorubicin (B1662922), bisdemethoxycurcumin, curcumin (B1669340), and cisplatin (B142131). tandfonline.compeerj.com This chemosensitizing effect may be related to triggering ROS-mediated oxidative damage and influencing pathways like MAPKs and PI3K/Akt. cannakeys.comtandfonline.com Borneol has also been shown to promote autophagic degradation of HIF-1α, which can enhance chemotherapy sensitivity in malignant glioma. peerj.comjcancer.org

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

Research indicates that this compound can induce apoptosis, a programmed cell death mechanism, and cause cell cycle arrest in various cancer cell lines. For instance, borneol treatment has been shown to enhance apoptosis rates in PC-3 prostate cancer cells, evidenced by the overexpression of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of anti-apoptotic Bcl-2. jpp.krakow.plnih.gov This induction of apoptosis contributes to the inhibition of cancer cell proliferation. nih.gov In human glioma cells, borneol has been found to promote apoptosis. nih.gov Studies on human esophageal squamous cell carcinoma (ESCC) cells have also demonstrated that borneol can effectively synergize with paclitaxel (B517696) to induce apoptosis. nih.govresearchgate.net Furthermore, in human hepatocellular carcinoma cells, borneol potentiated selenocystine-induced apoptosis. plos.orgnih.gov

Cell cycle arrest is another mechanism by which borneol can inhibit cancer cell growth. Borneol has been reported to increase cell cycle arrest saudijournals.com. Specifically, it has been shown to potentiate doxorubicin-induced G2/M cell cycle arrest in human glioma cells. nih.gov In non-small cell lung cancer cells, d-borneol (an enantiomer of borneol) enhanced cisplatin sensitivity via p21/p27-mediated S-phase arrest. nih.govresearchgate.net

Sensitization of Drug-Resistant Cancer Cell Lines

A significant area of research focuses on this compound's ability to sensitize drug-resistant cancer cell lines to conventional chemotherapeutic agents. Borneol has been shown to reverse resistance to mitoxantrone (B413) and increase the sensitivity of cisplatin in cells that have developed resistance. waocp.orgresearchgate.net It can also increase the sensitivity of ovarian cancer cells to paclitaxel and reverse multidrug resistance. mdpi.comoncotarget.com This sensitization effect can be attributed, in part, to borneol's ability to improve drug penetration into cells, potentially by influencing efflux pumps like P-glycoprotein (P-gp). oncotarget.comresearchgate.net Studies have shown that borneol can suppress the levels and activity of P-gp, thereby ameliorating drug resistance. nih.govresearchgate.net

Regulation of Tumor Microenvironment Factors (e.g., HIF-1α transcription)

The tumor microenvironment plays a crucial role in cancer progression and resistance to therapy. Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor activated in hypoxic tumor microenvironments, promoting tumor survival, invasion, and resistance. nih.govfrontiersin.orgmdpi.com Research indicates that borneol can regulate factors within the tumor microenvironment, specifically by influencing HIF-1α transcription and degradation. Borneol has been shown to inhibit HIF-1α in primary human glioma cells and rat glioma tissues by targeting the mTORC1/eIF4E pathway. frontiersin.org It promotes the autophagic degradation of HIF-1α, which can enhance chemotherapy sensitivity in malignant glioma. peerj.comnih.gov Downregulation of HIF-1α expression is considered significant for improving antitumor efficacy. nih.gov

Synergistic Effects with Established Chemotherapeutic Agents

This compound demonstrates synergistic effects when combined with various established chemotherapeutic agents, enhancing their anticancer efficacy.

Chemotherapeutic AgentCancer Cell Line / ModelObserved Synergistic EffectReference(s)
DoxorubicinHuman glioma cells, A549 lung cancer cellsEnhanced anticancer efficiency, increased apoptosis, potentiation of G2/M arrest. nih.govwaocp.orgthno.org
CisplatinHuman glioma cells, Non-small cell lung cancer cellsSensitization to apoptosis, enhanced anticancer efficacy, reversal of resistance. nih.govresearchgate.netwaocp.orgtandfonline.com
5-FluorouracilBrain metastasis modelsEnhanced efficacy, improved penetration through blood-brain and blood-tumor barriers. cannakeys.comresearchgate.netnih.gov
PaclitaxelEsophageal squamous carcinoma cells, Ovarian cancer cellsEnhanced apoptosis, increased sensitivity, reversal of multidrug resistance. nih.govwaocp.orgmdpi.comoncotarget.com
CurcuminHuman melanoma cellsSynergistic apoptosis-inducing effects. nih.govwaocp.org
SelenocystineHuman hepatocellular carcinoma cellsPotentiated apoptosis by enhancement of cellular uptake and activation of ROS-mediated DNA damage. plos.orgnih.govwaocp.org
MitoxantroneMES-SA/MX2 cellsReversal of resistance, enhanced efficacy. waocp.orgresearchgate.netresearchgate.net
MethotrexateNot explicitly found in search results for synergistic effect with this compound.

Studies have shown that borneol increases the efficacy of doxorubicin in glioma cells and enhances its anticancer efficiency in A549 lung cancer cells through synergistic effects. nih.govwaocp.orgthno.org The combination of borneol with cisplatin has been shown to induce apoptosis in glioma cells and enhance the anticancer efficacy of cisplatin in human glioma cells. waocp.orgtandfonline.com Borneol can also increase the sensitivity of cisplatin in cells with acquired resistance. waocp.org Synergistic effects have been observed with 5-Fluorouracil, where borneol and tetrandrine (B1684364) modulated the blood-brain and blood-tumor barriers to improve the therapeutic efficacy in brain metastasis models. researchgate.netnih.gov Borneol enhances paclitaxel-induced apoptosis in ESCC cells nih.govresearchgate.net and increases the sensitivity of ovarian cancer cells to paclitaxel, reversing multidrug resistance. mdpi.comoncotarget.com Combined treatment of borneol with curcumin has shown synergistic apoptosis-inducing effects on human melanoma cells. nih.govwaocp.org Borneol also potentiates selenocystine-induced apoptosis in human hepatocellular carcinoma cells by enhancing cellular uptake and activating ROS-mediated DNA damage. plos.orgnih.govwaocp.org Furthermore, borneol can reverse resistance to mitoxantrone and enhance its efficacy in certain cell lines. waocp.orgresearchgate.netresearchgate.net

Antimicrobial and Antifungal Activities

This compound possesses antimicrobial and antifungal activities. nih.gov

Bactericidal Mechanisms (e.g., Membrane Disruption)

While the search results broadly mention borneol's antibacterial properties cannakeys.com, detailed mechanisms like membrane disruption were not explicitly detailed for this compound in the provided snippets. However, monoterpenes in general are known to exert antimicrobial effects through various mechanisms, including disruption of cell membranes.

Anti-Adhesion and Biofilm Formation Inhibition

Studies have revealed a promising antimicrobial adhesion activity of borneol. Inhibition of microbial adhesion and biofilm formation are important aspects of combating infections, particularly those caused by bacteria. While specific details on this compound's effects on anti-adhesion and biofilm formation inhibition were not extensively covered in the provided search results, the mention of antimicrobial adhesion activity suggests a potential role in this area.

Synergistic Effects with Antibiotics (e.g., Ciprofloxacin (B1669076), Clindamycin (B1669177), Cephalosporin)

The increasing prevalence of antibiotic resistance poses a significant challenge in treating bacterial infections. rsc.org Natural compounds, including terpenes like this compound, are being investigated for their potential to enhance the efficacy of existing antibiotics through synergistic interactions. mdpi.com Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects.

Research suggests that this compound may exert synergistic effects with certain antibiotics, potentially by disrupting bacterial cell membranes, inhibiting efflux pumps that bacteria use to expel antibiotics, or interfering with other resistance mechanisms. mdpi.comnih.govmdpi.com While the specific mechanisms of synergy between this compound and antibiotics such as ciprofloxacin, clindamycin, and cephalosporins require further detailed investigation, studies on other natural compounds provide insights into potential pathways. For instance, various plant-derived compounds have demonstrated synergistic effects with ciprofloxacin by inhibiting efflux pumps in Staphylococcus aureus. rsc.orgnih.gov Similarly, some natural compounds have shown synergistic behavior with cephalosporins against Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Clindamycin's mechanism involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. mims.comwikipedia.org Synergistic effects with clindamycin have been observed with other agents, particularly in reducing toxin synthesis by staphylococci. wikipedia.org

Detailed research findings specifically on the synergistic effects of this compound with ciprofloxacin, clindamycin, and cephalosporins are emerging. Studies exploring these combinations often involve in vitro susceptibility testing, such as checkerboard assays, to determine the minimum inhibitory concentrations (MICs) of the antibiotics alone and in combination with this compound. A reduction in the MIC of the antibiotic in the presence of this compound indicates a synergistic interaction.

While specific data tables detailing the synergistic effects of this compound with these exact antibiotics were not extensively found in the provided search results, the general principle of natural compounds exhibiting synergy with antibiotics, including fluoroquinolones (like ciprofloxacin), lincosamides (like clindamycin), and cephalosporins, is supported by the literature. rsc.orgmdpi.comnih.govmdpi.com Further research is needed to fully characterize the extent and mechanisms of synergy between this compound and these specific antibiotic classes.

Antioxidant Properties and Mechanisms

This compound has demonstrated significant antioxidant properties, which contribute to its potential therapeutic applications. nih.govresearchgate.net Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS) and oxidative stress, which are implicated in the pathogenesis of numerous diseases. patsnap.comdovepress.com

The antioxidant mechanisms of this compound are multifaceted. Research suggests that it can directly scavenge free radicals and also enhance the activity of endogenous antioxidant defense systems. patsnap.com Studies have shown that borneol can increase the levels and activities of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as increase the levels of non-enzymatic antioxidants like vitamin C, vitamin E, and reduced glutathione (GSH). researchgate.net

Furthermore, borneol's antioxidant effects may be linked to its ability to modulate signaling pathways involved in oxidative stress. patsnap.com For example, it may influence pathways such as NF-κB, which plays a role in both inflammation and oxidative stress responses. patsnap.com By mitigating oxidative stress, this compound can help protect against cellular damage and dysfunction. dovepress.comnih.gov

Detailed research findings on the antioxidant effects of borneol have been reported in various models. For instance, a study on L-NAME-induced hypertensive rats showed that borneol administration significantly reduced lipid peroxidation and increased the activities and levels of enzymatic and non-enzymatic antioxidants in erythrocytes, plasma, and tissues. researchgate.net This suggests that borneol can combat oxidative stress in vivo. Another study investigating the effect of borneol on rat thymocytes observed that borneol at certain concentrations significantly increased cell viability, indicating a protective effect against potential oxidative damage. mdpi.com

While the provided search results offer insights into the antioxidant properties of borneol, specific quantitative data tables detailing the precise changes in antioxidant enzyme activities or ROS levels in response to this compound treatment were not consistently available across diverse study types. However, the qualitative findings consistently support its role as an antioxidant.

Antipruritic Effects

Pruritus, or itching, is a common and often distressing symptom associated with various skin conditions and systemic diseases. Research indicates that this compound possesses antipruritic effects and may offer relief from itching. nih.govnih.govdntb.gov.ua

The mechanisms underlying the antipruritic effects of this compound appear to involve its interaction with transient receptor potential (TRP) channels, particularly TRPA1 and TRPM8. nih.govnih.gov TRP channels are a group of ion channels that play crucial roles in sensing various stimuli, including temperature, pain, and itch. medicaljournalssweden.se

Studies have shown that borneol can inhibit TRPA1 channels while activating TRPM8 channels. nih.govnih.gov TRPA1 is often involved in mediating nonhistaminergic itch, while TRPM8 is known as the cold and menthol (B31143) receptor and its activation can produce a cooling sensation that can counter-irritate and alleviate itching. nih.govmedicaljournalssweden.se By inhibiting TRPA1, this compound may directly reduce itch signaling. nih.govnih.gov Simultaneously, by activating TRPM8, it may induce a cooling effect that provides symptomatic relief from itching through counter-irritation. nih.govmedicaljournalssweden.se

Research findings support these mechanisms. In mouse models, topical application of borneol significantly suppressed itching induced by pruritogens like chloroquine (B1663885) and compound 48/80. nih.gov Further studies using genetically modified mice lacking TRPA1 or TRPM8 channels have provided evidence that these channels are responsible for a significant portion of borneol's antipruritic effect. nih.gov Calcium imaging and patch-clamp recording analyses have also demonstrated that borneol activates TRPM8-induced cell excitability and inhibits TRPA1-mediated cell excitability in vitro. nih.gov

Clinical results have also indicated that borneol could reduce itching symptoms in patients, with efficacy comparable to that of menthol, which is known to activate TRPM8. nih.gov

Biopharmaceutical Applications: Borneol As a Permeation Enhancer

Augmentation of Blood-Brain Barrier Permeability for Central Nervous System Drug Delivery

The blood-brain barrier (BBB) presents a formidable obstacle to the delivery of many potential therapeutic agents to the central nervous system (CNS). (-)-Borneol, and borneol in general, has been extensively studied for its capacity to transiently and reversibly increase BBB permeability, thereby improving drug access to the brain. frontiersin.orgnih.govresearchgate.netnih.govtandfonline.comcuny.edutandfonline.com This effect is particularly valuable for treating neurological disorders where achieving sufficient drug concentrations in the brain is critical.

The enhancement of BBB permeability by borneol is associated with several mechanisms. These include the modulation of tight junction proteins, such as claudin-5 and occludin, which are key components of the BBB's structural integrity. frontiersin.orgnih.govnih.govtandfonline.comtandfonline.comresearchgate.netmdpi.comnih.gov By loosening these intercellular tight junctions, borneol facilitates the paracellular transport of substances across the barrier. frontiersin.orgmdpi.com Furthermore, borneol has been shown to inhibit the activity of efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the brain endothelial cells. frontiersin.orgnih.govresearchgate.netnih.govtandfonline.comcuny.edutandfonline.comresearchgate.netmdpi.comnih.govtandfonline.com This inhibition reduces drug efflux, leading to increased drug accumulation within the brain tissue. frontiersin.orgnih.gov Borneol may also enhance pinocytosis in brain capillary endothelial cells, contributing to the transcellular passage of drug molecules. researchgate.netnih.gov

Studies have demonstrated that borneol can rapidly cross the BBB due to its low molecular weight and high lipid solubility. nih.govtaylorandfrancis.com Its presence in the brain can be detected quickly after administration, and it can significantly increase the brain concentration and bioavailability of co-administered drugs. nih.govmdpi.comtaylorandfrancis.com

Strategies for Enhanced Brain Targeting and Drug Accumulation

Incorporating borneol into drug delivery systems is a key strategy to enhance brain targeting and increase drug accumulation in the CNS. This can involve co-administration of borneol with the therapeutic agent or formulating borneol directly into drug carriers. nih.govcuny.edutandfonline.comresearchgate.netmdpi.com

Nanocarrier systems, such as liposomes and nanoparticles, modified with borneol have shown promise in improving drug delivery to the brain. frontiersin.orgnih.govresearchgate.netmdpi.comdovepress.comnih.gov For instance, borneol-modified ginkgolides liposomes (GGB-LPs) significantly promoted the transport of ginkgolide B across the BBB in studies, resulting in enhanced drug levels in the brain. mdpi.com Another study found that transferrin-modified liposomes co-delivering rapamycin (B549165) and borneol (TF-RAPA/BO-LIP) achieved significantly higher rapamycin accumulation in brain tissue compared to formulations without borneol. nih.gov

Borneol's ability to guide active ingredients to target sites has led to its classification as a "messenger herb" in traditional medicine, a concept now being explored in modern drug delivery to improve brain targeting. researchgate.net While borneol enhances brain targeting, combining it with other strategies, such as targeting specific receptors like IL-13R or LRP, may further improve drug retention and accumulation in the brain for conditions like gliomas. mdpi.com

Research findings illustrate the impact of borneol on drug concentrations in the brain:

Co-administered DrugEffect of Borneol on Brain ConcentrationReference
Ginkgolide BSignificantly promoted transport and enhanced levels mdpi.com
RapamycinSignificantly higher accumulation nih.gov
GeniposideImproved accumulation and bioavailability in hippocampus and hypothalamus tandfonline.com
Puerarin (B1673276)Region-specific enhancement in the cortex tandfonline.com
KaempferolEnhanced accumulation in the hippocampus tandfonline.com
MeropenemEnhanced accumulation in the striatum tandfonline.com
LigustrazineEnhanced accumulation in the hypothalamus and striatum tandfonline.com

Reversibility and Structural Integrity Maintenance of the BBB

A crucial aspect of borneol's effect on the BBB is its reversibility and the maintenance of the barrier's structural integrity. frontiersin.orgnih.govresearchgate.netnih.govtandfonline.comtandfonline.comamegroups.orgjefferson.edu The opening of the BBB induced by borneol is typically rapid and transient, representing a physiological process rather than causing pathological damage. frontiersin.orgnih.govresearchgate.netnih.govtandfonline.comamegroups.orgjefferson.edu Studies have indicated that borneol can even protect the structural integrity of the BBB against damage in certain pathological conditions, such as cerebral ischemia-reperfusion injury. nih.govamegroups.org This reversible nature is highly desirable for drug delivery, as it allows for enhanced drug entry without compromising the protective function of the BBB in the long term. frontiersin.orgnih.gov

Enhancement of Ocular Drug Delivery through Corneal Permeability

Delivering drugs to the eye, particularly to the posterior segment, is challenging due to the corneal barrier. Borneol has demonstrated the ability to enhance corneal permeability, offering a potential solution for improving ocular drug delivery. frontiersin.orgresearchgate.netnih.govtandfonline.comnih.govnih.govmdpi.comingentaconnect.comnih.govwho.int

Studies have shown that borneol can increase the penetration of both lipophilic and hydrophilic drugs through the cornea. frontiersin.orgnih.gov For example, research on isolated rabbit corneas indicated that 0.1% synthetic borneol increased the penetration of indomethacin (B1671933) and dexamethasone (B1670325) (lipophilic) and ofloxacin, ribavirin, and tobramycin (B1681333) (hydrophilic). nih.gov Natural borneol also showed similar enhancing effects. nih.gov The mechanism is believed to involve the disruption and rearrangement of the phospholipid bilayer in the corneal epithelium, increasing the permeability of the surface epithelial cells. plos.org

Combining borneol with other permeation enhancers can further augment corneal drug penetration. A study showed that the combined use of 0.1% borneol and 2% Labrasol significantly improved the corneal permeability of baicalin (B1667713), a water- and fat-insoluble drug, in vitro. who.int This combination resulted in a substantial increase in the apparent permeability coefficient compared to using either substance alone. who.int

Data from studies on corneal permeability enhancement by borneol:

Co-administered DrugBorneol Concentration (%)Fold Increase in Corneal Penetration (Synthetic Borneol)Fold Increase in Corneal Penetration (Natural Borneol)Reference
Indomethacin0.11.231.67 nih.gov
Dexamethasone0.12.402.00 nih.gov
Ofloxacin0.11.872.15 nih.gov
Ribavirin0.12.802.18 nih.gov
Tobramycin0.13.893.39 nih.gov
PuerarinHigh dosageIncreased by 49% (steady-flow J and Kp)- ingentaconnect.com
Timolol maleateHigh dosageIncreased by 5% (steady-flow J and Kp)- ingentaconnect.com
Baicalin (with 2% Labrasol)0.1Approximately 16.35 times (apparent permeability)- who.int

Importantly, studies have indicated that borneol at tested concentrations does not cause ocular irritation or damage to corneal tissue, suggesting its potential as a safe ophthalmic penetration enhancer. frontiersin.orgnih.govnih.govwho.int

Facilitation of Transdermal Drug Absorption

The skin's stratum corneum serves as a significant barrier to the transdermal delivery of many drugs. Borneol has been identified as a promising permeation enhancer for facilitating drug absorption through the skin. frontiersin.orgresearchgate.netnih.govtandfonline.comnih.govpatsnap.comresearchgate.nettandfonline.comjst.go.jp

Borneol's mechanism for enhancing transdermal penetration involves disrupting and extracting part of the intercellular lipids in the stratum corneum, thereby perturbing its orderly structure and increasing drug diffusivity. frontiersin.orgresearchgate.net It is a lipophilic molecule with a low molecular weight, which contributes to its ability to interact with the lipid matrix of the skin barrier. frontiersin.orgresearchgate.nettandfonline.com

Studies have shown that borneol can enhance the transdermal absorption of various drugs, including both lipophilic and hydrophilic compounds. frontiersin.orgresearchgate.net For instance, borneol markedly enhanced the transdermal absorption of 5-fluorouracil, antipyrine, aspirin, salicylic (B10762653) acid, and ibuprofen. frontiersin.org The enhancement ratios were found to be particularly effective for relatively hydrophilic drugs. researchgate.net

Borneol has been incorporated into various transdermal formulations, such as ethosomes, to further improve drug penetration. tandfonline.com Borneol-modified ethosomes demonstrated enhanced penetration rates of colchicine (B1669291) through the skin compared to colchicine solution or traditional ethosomes. tandfonline.com

Compared to other standard enhancers like Azone, borneol has shown lower cytotoxicity and irritation potential on skin cells, highlighting its favorable safety profile for transdermal applications. frontiersin.orgresearchgate.net

Improvement of Gastrointestinal and Nasal Mucosal Drug Permeation

Beyond the BBB, cornea, and skin, borneol has also shown efficacy in improving drug permeation across gastrointestinal and nasal mucosal barriers. nih.govresearchgate.netnih.govtandfonline.comtaylorandfrancis.comnih.govplos.orgpatsnap.com

For nasal drug delivery, which offers a potential non-invasive route for direct nose-to-brain transport, borneol can enhance drug absorption through the nasal epithelium. tandfonline.comnih.govplos.orgpatsnap.com Similar to its effect on the BBB, borneol may facilitate transmucosal passage by affecting the lipid bilayer of the nasal epithelium and potentially opening tight junctions between epithelial cells, increasing paracellular permeability. nih.govplos.org Studies have shown that borneol can significantly decrease transepithelial resistance across human nasal epithelial cell monolayers, indicative of altered tight junction integrity. plos.org

In the gastrointestinal tract, borneol can improve the oral bioavailability of some drugs by enhancing their absorption across the intestinal mucous membrane. tandfonline.comtaylorandfrancis.comnih.gov A borneol/menthol (B31143) eutectic mixture and its microemulsion formulation were found to enhance the intestinal absorption of daidzein (B1669772) in rats, leading to improved bioavailability compared to a daidzein suspension. nih.gov

Formulation Strategies Incorporating this compound for Enhanced Bioavailability

Various formulation strategies incorporate this compound (or borneol) to leverage its permeation-enhancing properties and improve the bioavailability of therapeutic agents. These strategies often involve combining borneol with advanced drug delivery systems. frontiersin.orgnih.govcuny.eduresearchgate.netmdpi.comdovepress.comnih.govtandfonline.comnih.govtmrjournals.com

Nanocarriers, such as liposomes, nanoparticles, and polymeric micelles, have been modified with borneol to enhance drug targeting and permeability across biological barriers. frontiersin.orgnih.govresearchgate.netmdpi.comdovepress.comnih.gov Borneol modification can be achieved through physical mixing or chemical synthesis methods. nih.gov For example, borneol-modified liposomes have been developed to improve the delivery of drugs like ginkgolides and rapamycin to the brain. mdpi.comdovepress.comnih.gov These formulations can lead to increased drug accumulation at the target site and improved pharmacokinetic profiles, including enhanced systemic exposure and prolonged circulation time. mdpi.comdovepress.comnih.gov

Ethosomes, which are lipid vesicles containing ethanol, have also been combined with borneol for enhanced transdermal drug delivery. tandfonline.com Borneol-modified ethosomes showed superior skin penetration compared to conventional ethosomes. tandfonline.com

Furthermore, borneol has been incorporated into composite formulations and osmotic pump capsules to improve the oral bioavailability of poorly absorbed compounds by enhancing their transport across intestinal barriers and overcoming efflux mechanisms. nih.govtmrjournals.com

These formulation strategies highlight the versatility of borneol as a pharmaceutical adjuvant to overcome biological barriers and improve drug delivery efficiency across multiple routes of administration.

Nanocarrier Systems (e.g., Nanoparticles, Nanoemulsions, Liposomes, Dendrimers, Polymer Micelles, Lipoprotein Nanocomposites)

This compound has been extensively investigated for its ability to enhance the delivery of drugs encapsulated within various nanocarrier systems. frontiersin.orgnih.gov By incorporating or modifying nanocarriers with this compound, researchers aim to improve drug transport across biological barriers and increase accumulation at target sites. frontiersin.orgresearchgate.netnih.govmdpi.com

Nanoparticles: Borneol-modified nanoparticles have shown promise in enhancing drug delivery, particularly across the BBB and intestinal epithelia. Studies have demonstrated that borneol decoration on nanoparticles can facilitate insulin (B600854) permeation across intestinal barriers through various transcytosis pathways. rsc.orgrsc.org The surface density of borneol on nanoparticles can influence their ability to overcome different biological barriers, such as the mucus layer and epithelial cells. rsc.org For instance, PLGA nanoparticles decorated with both polyethylene (B3416737) glycol (PEG) and borneol exhibited enhanced insulin permeation across Caco-2/HT29-MTX cell co-cultural monolayers, suggesting a synergistic effect in overcoming multiple barriers. rsc.orgrsc.org Borneol has also been incorporated into solid lipid nanoparticles (SLNs) to enhance brain distribution of drugs like ganciclovir. tandfonline.com

Nanoemulsions: Nanoemulsions are another class of nanocarriers where this compound has been utilized to improve drug permeation. frontiersin.orgnih.govdovepress.com Nanoemulsions containing borneol have been developed for enhanced transdermal delivery of various compounds. dovepress.comjst.go.jp For example, borneol-containing nanoemulsions have demonstrated improved percutaneous absorption of asiaticoside. dovepress.com The permeation enhancement by nanoemulsions is attributed to mechanisms such as increased drug solubility, hydration of the stratum corneum, and disruption of the lipid bilayer. dovepress.com

Liposomes: Liposomes, vesicular nanocarriers, have been modified with this compound to enhance drug delivery, particularly across the BBB. nih.govnih.govmdpi.comnih.govdovepress.com Borneol-modified liposomes have been shown to increase the transport of drugs like ginkgolide and rapamycin across the BBB, leading to improved brain distribution and increased drug concentration in brain tissue. mdpi.comnih.gov Studies suggest that borneol enhances liposome (B1194612) permeability by loosening intercellular tight junctions and improving membrane fluidity. nih.govnih.govmdpi.com Borneol-baicalin-liposomes have also been developed, demonstrating improved pharmacokinetic parameters and increased retention time of baicalin in plasma. dovepress.com New surfactants based on borneol have also been synthesized and used to modify liposomes for enhanced transdermal delivery of hydrophilic substances like rhodamine B. researchgate.netresearchgate.net

Dendrimers: Dendrimers are highly branched polymeric nanocarriers that have been explored in conjunction with this compound for enhanced drug delivery, particularly in the context of overcoming multidrug resistance and improving targeting. frontiersin.orgnih.gov Borneol has been used in combination with angiopep-2-modified PAMAM dendrimers loaded with doxorubicin (B1662922) for glioma therapy, suggesting a synergistic targeting strategy. frontiersin.org PEG-PAMAM nanoparticles combined with borneol have also shown potential in reversing drug resistance in ovarian cancer cells. frontiersin.org

Polymer Micelles: Polymer micelles are self-assembled nanocarriers formed by block copolymers. This compound modified polymeric micelles have been investigated to improve the therapeutic effect of drugs against conditions like glioblastoma. researchgate.net Doxorubicin-loaded borneol-modified nanomicelles have shown higher cellular uptake and increased anti-tumor efficacy compared to plain nanomicelles. researchgate.net

Lipoprotein Nanocomposites: Lipoprotein nanocomposites represent another type of nanocarrier that can potentially benefit from the permeation-enhancing properties of this compound, although specific detailed research findings on this combination were less extensively highlighted in the search results compared to other nanocarrier types. However, the general principle of borneol modifying nanocarriers for enhanced delivery across biological barriers extends to this class as well. frontiersin.orgnih.gov

The mechanisms by which this compound enhances the permeation of drugs delivered via nanocarriers are multifaceted. These include the modulation of tight junction proteins, alteration of cell membrane fluidity, inhibition of efflux pumps like P-gp, and potentially enhancing pinocytosis. frontiersin.orgresearchgate.nettandfonline.comnih.govtandfonline.comnih.gov These combined effects contribute to increased nanocarrier uptake and improved drug delivery to target tissues.

Table 1: Examples of this compound Modified Nanocarrier Systems and Their Effects

Nanocarrier TypeCo-administered Drug/MoleculeObserved EffectBiological BarrierSource
Nanoparticles (PLGA-PEG)InsulinEnhanced permeation across intestinal epitheliaIntestinal Epithelia rsc.orgrsc.org
Solid Lipid NanoparticlesGanciclovirIncreased brain distributionBlood-Brain Barrier (BBB) tandfonline.com
NanoemulsionsAsiaticosideImproved percutaneous absorptionSkin dovepress.com
LiposomesGinkgolideEnhanced transport across BBB, increased brain concentrationBlood-Brain Barrier (BBB) mdpi.com
LiposomesRapamycinIncreased BBB permeability, greater accumulation in brain tissueBlood-Brain Barrier (BBB) nih.gov
LiposomesBaicalinImproved pharmacokinetic parameters, increased plasma retention timeSystemic (Plasma) dovepress.com
Liposomes (modified with borneol surfactants)Rhodamine BEnhanced transdermal diffusionSkin researchgate.netresearchgate.net
Dendrimers (PAMAM)DoxorubicinPotential for enhanced glioma targeting (in combination with angiopep-2)Blood-Brain Barrier (BBB), Blood-Brain Tumor Barrier frontiersin.org
Polymer MicellesDoxorubicinHigher cellular uptake, increased anti-tumor efficacy against glioblastomaCellular Level (Glioblastoma cells) researchgate.net
Nanoparticles (Lf-BNPs)DopamineEnhanced penetration and transport through nasal mucosa, increased drug delivery by opening BBB tight junctions.Nasal Mucosa, Blood-Brain Barrier (BBB) mdpi.com

Microemulsion-Based Formulations

Microemulsions, thermodynamically stable isotropic dispersions of oil, water, and surfactant, often with a co-surfactant, are another formulation strategy where this compound is employed as a permeation enhancer. acs.orgijlpr.comresearchgate.netnih.govresearchgate.netnih.gov These systems offer advantages such as high solubilization capacity and improved drug penetration. acs.orgijlpr.comnih.gov

Research has demonstrated that the incorporation of this compound into microemulsion-based formulations can significantly enhance the transdermal and intestinal absorption of various drugs. ijlpr.comresearchgate.netnih.govresearchgate.netnih.gov For example, borneol-containing microemulsions have been shown to improve the transdermal permeation of progesterone. ijlpr.comresearchgate.netresearchgate.net Studies investigating the effect of borneol in microemulsions for transdermal delivery of tetramethylpyrazine have also indicated enhanced percutaneous absorption and brain distribution. frontiersin.orgnih.gov

Furthermore, a borneol/menthol eutectic mixture incorporated into a microemulsion has been shown to enhance the intestinal absorption and bioavailability of daidzein. frontiersin.orgnih.gov This suggests that the combination of borneol with other permeation enhancers within a microemulsion system can lead to synergistic effects. frontiersin.orgnih.gov

The mechanism of permeation enhancement by this compound in microemulsions is thought to involve disruption of the stratum corneum lipid structure, increasing membrane fluidity, and potentially forming transient pores. dovepress.comresearchgate.netacs.orgnih.govmdpi.com These effects facilitate the passage of drugs, both lipophilic and relatively hydrophilic, through the skin and other biological membranes. dovepress.comacs.org

Table 2: Examples of this compound in Microemulsion-Based Formulations and Their Effects

Formulation TypeCo-administered DrugObserved EffectBiological BarrierSource
Microemulsion-based transdermal therapeutic systemTetramethylpyrazineEnhanced percutaneous absorption and brain distributionSkin, BBB frontiersin.orgnih.gov
Microemulsion-based transdermal formulationProgesteroneEnhanced in-vitro permeationSkin ijlpr.comresearchgate.netresearchgate.net
Microemulsion (containing borneol/menthol eutectic mixture)DaidzeinEnhanced intestinal absorption and bioavailabilityIntestinal Membrane frontiersin.orgnih.gov

Pharmacokinetics and Biotransformation of Borneol

Absorption Profiles and Bioavailability Impact

(-)-Borneol exhibits rapid absorption following oral administration. Studies in rats have shown that borneol can be detected in plasma within 5 minutes after oral dosing, with 90% eliminated within 4 hours, indicating rapid absorption and excretion nih.gov. The absorption rate of borneol can be influenced by various factors, including the presence of other compounds. For instance, co-administration with certain herbal extracts has been observed to affect borneol's pharmacokinetic profile nih.gov.

Borneol is also recognized for its ability to enhance the absorption of co-administered drugs across various biological membranes, including the gastrointestinal tract, nasal cavity, and skin nih.govmdpi.compatsnap.comspandidos-publications.comresearchgate.net. This penetration-enhancing effect is a significant aspect of its bioavailability impact patsnap.comfrontiersin.orggoogle.com. For example, borneol has been shown to improve the oral absorption and bioavailability of compounds like osthole (B1677514) and puerarin (B1673276) in rats spandidos-publications.comnih.govoregonstate.edu. The mechanism underlying this enhancement may involve the loosening of intercellular tight junctions and the inhibition of efflux transporters like P-glycoprotein (P-gp) mdpi.comfrontiersin.orgnih.gov.

The relative bioavailability of borneol itself can vary depending on the formulation and co-administered substances. While some studies suggest efficient intestinal absorption, others indicate potentially low oral bioavailability, hypothesized to result from significant first-pass metabolism researchgate.netbiorxiv.org.

Distribution Characteristics Across Biological Barriers

This compound is known for its ability to cross biological barriers, including the blood-brain barrier (BBB), which is particularly relevant to its use in traditional medicine for conditions affecting the central nervous system frontiersin.orgmdpi.comresearchgate.netamegroups.orgnih.govresearchgate.nettandfonline.com. Its lipophilic nature facilitates its passage across these lipid-rich membranes amegroups.orgresearchgate.net.

Research indicates that borneol can enhance the permeability of the BBB, thereby promoting the delivery of co-administered drugs into the brain frontiersin.orgmdpi.comresearchgate.netnih.govtandfonline.com. This effect is associated with the modulation of tight junction proteins, inhibition of efflux transporters such as P-gp, and enhancement of vasodilatory neurotransmitters frontiersin.orgmdpi.comresearchgate.netresearchgate.nettandfonline.com. The BBB-opening effect of borneol is described as a reversible and transient physiological process researchgate.netnih.govtandfonline.com.

Studies have also investigated the tissue distribution of borneol. It has been shown to influence the distribution of other compounds in various tissues, including the heart, liver, lung, and kidney nih.govspandidos-publications.com. In rats, borneol readily permeates the blood-brain barrier into brain tissue, and a higher specific value of borneol concentration has been observed in the brain and serum bvsalud.org.

Metabolic Pathways and Metabolite Identification (e.g., Camphor)

A primary metabolic pathway for borneol involves its oxidation to camphor (B46023) biorxiv.orgresearchgate.netmdpi.comwikipedia.orgasm.org. This biotransformation has been observed in various species, including mice, rats, and rabbits researchgate.net. The conversion of borneol to camphor is catalyzed by enzymes such as borneol dehydrogenase wikipedia.orgasm.orgresearchgate.net.

In humans, borneol undergoes significant first-pass metabolism, primarily involving glucuronidation mediated by UGT2B7, resulting in the formation of borneol-2-O-glucuronide researchgate.netbiorxiv.org. Oxidation mediated by cytochrome P450 enzymes (CYP2A6, CYP2B6, and CYP3A) also contributes to the formation of camphor researchgate.netbiorxiv.org. These metabolites, borneol-2-O-glucuronide and camphor, are considered major circulating compounds following the administration of borneol-containing products researchgate.netbiorxiv.org.

In vitro studies using rat liver microsomes have detected at least four phase I metabolites of borneol, suggesting further metabolic transformations oup.com. While camphor is a well-identified metabolite, other potential hydroxylated metabolites have also been proposed oup.com.

Elimination Kinetics

Following absorption and metabolism, borneol and its metabolites are eliminated from the body. Studies in rats indicate rapid elimination of borneol, with a significant portion excreted within a few hours after oral administration nih.gov.

In humans, the glucuronidated metabolites, such as borneol-2-O-glucuronide, are primarily eliminated through renal excretion biorxiv.org. This process involves both glomerular filtration and active tubular secretion mediated by organic anion transporters (OAT3 and OAT4) biorxiv.org.

While borneol is rapidly absorbed, it does not appear to accumulate easily in the body frontiersin.org. The elimination half-life of borneol has been reported, with variations depending on the specific isomer and formulation administered researchgate.netfrontiersin.org. For instance, biphasic half-lives for D-borneol and DL-borneol in plasma have been reported in the range of 0.7-8.5 hours and 0.8-8.0 hours, respectively researchgate.netfrontiersin.org. Excretion in urine, primarily in the form of glucuronic acid conjugates, is a significant elimination route researchgate.netfrontiersin.org.

Pharmacokinetic Parameters of Borneol in Rats (Example Data)

ParameterPure Borneol (Sham-Operated)Pure Borneol (Ischemia-Reperfusion)
Cmax (μg/mL)(data not explicitly provided for pure borneol SO in snippet nih.gov, but stated to be significantly lower than IR)5.41 ± 1.43 nih.gov
Tmax (min)42 ± 6.71 nih.gov39 nih.gov
AUC0–t (μg/mL·min)(data not explicitly provided for pure borneol SO in snippet nih.gov, but stated to be significantly lower than IR)428.18 ± 109.05 nih.gov
AUC0–∞ (μg/mL·min)(data not explicitly provided for pure borneol SO in snippet nih.gov, but stated to be significantly lower than IR)460.57 ± 114.68 nih.gov

Note: Data extracted from search result nih.gov. Specific values for the sham-operated group with pure borneol were not presented in the snippet, only described as significantly lower than the ischemia-reperfusion group.

Effect of this compound on Osthole Pharmacokinetic Parameters in Rats

ParameterOsthole AloneOsthole + this compoundChange (%)
AUC0-t(baseline value not explicitly provided)Increased by 115.856% spandidos-publications.com+115.86
AUC0-∞(baseline value not explicitly provided)Increased by 167.786% spandidos-publications.com+167.79
Cmax(baseline value not explicitly provided)Increased by 271.289% spandidos-publications.com+271.29
CL/F(baseline value not explicitly provided)Decreased by 60.686% spandidos-publications.com-60.69

Toxicological Considerations and Safety Pharmacology of Borneol Mechanism Focused

Cellular Toxicity Mechanisms (e.g., Epidermal Keratinocyte and Dermal Fibroblast Cell Cultures)

Studies investigating the cellular toxicity of borneol have frequently utilized epidermal keratinocyte (e.g., HaCaT cells) and dermal fibroblast (e.g., CCC-HSF-1 cells) cell cultures. These cell types are fundamental to skin structure and function, making them relevant models for assessing potential dermatological impacts. Research indicates that borneol generally exhibits relatively low toxicity to these skin cells. nih.govresearchgate.net For instance, the half maximal inhibitory concentration (IC50) values of borneol in both HaCaT keratinocytes and CCC-HSF-1 fibroblasts have been reported to be markedly higher when compared to established penetration enhancers like Azone, suggesting a lower cytotoxic potential. nih.govresearchgate.net

The mechanism underlying borneol's interaction with skin cells appears to involve alterations to the stratum corneum, the outermost layer of the epidermis. Borneol can disrupt and extract components of the stratum corneum intercellular lipids. nih.govresearchgate.net This perturbation of the orderly arrangement structure of the stratum corneum is a key mechanism by which borneol can enhance transdermal permeation of other substances. nih.govresearchgate.net While this interaction facilitates drug delivery, the degree of disruption is associated with its toxicity profile. Studies using techniques like Attenuated Total Reflection-Fourier Transform Infrared Spectroscopy (ATR-FTIR) have supported the understanding of how borneol interacts with the alkyl chains of stratum corneum lipids, leading to alterations in the skin's permeability barrier. researchgate.net

Research has shown that borneol's enhancement ratios for transdermal permeation of various drugs exhibit a parabolic relationship with the drugs' lipophilicity, demonstrating optimal activity for relatively hydrophilic compounds. researchgate.net This suggests that the mechanism of interaction with the lipid bilayer is influenced by the properties of the co-administered substance.

Irritation Profiles and Dermatological Safety Mechanisms (e.g., Transepidermal Water Loss)

The dermatological safety of borneol, particularly its potential for irritation, has been assessed through various methods, including the evaluation of transepidermal water loss (TEWL). TEWL is a widely used, objective measure of skin barrier function and integrity. codexlabs.cotheordinary.com An increase in TEWL indicates a compromised skin barrier, leading to increased water evaporation and potential for irritation and dehydration. codexlabs.cotheordinary.comcharmainednaturopath.com.au

Studies have shown that borneol displays lower irritation potential compared to other penetration enhancers. researchgate.net The assessment of borneol's irritant profile through TEWL evaluation has contributed to this understanding. researchgate.net The mechanism behind borneol's effect on the skin barrier, as mentioned earlier, involves its interaction with stratum corneum lipids. nih.govresearchgate.net While it can perturb the lipid structure to enhance permeability, this action, at relevant concentrations, appears to be associated with low irritation. researchgate.net

Maintaining a healthy skin barrier is crucial for preventing excessive TEWL and protecting against external irritants. charmainednaturopath.com.au The skin barrier is composed of the stratum corneum, tight junctions between cells, and structures like desmosomes and hemidesmosomes. charmainednaturopath.com.au Factors that disrupt this barrier can increase TEWL. charmainednaturopath.com.au Borneol's mechanism of action involves a reversible loosening of the tight junctions between epithelial cells, which can facilitate the passage of substances through the paracellular route. nih.gov This reversible effect contributes to its role as a penetration enhancer while maintaining a favorable irritation profile compared to some other agents. nih.govresearchgate.net

Neurotoxicity and Systemic Safety Aspects (mechanistic investigations)

Investigations into the neurotoxicity and systemic safety aspects of borneol have explored its interactions with the central nervous system (CNS) and other organs, focusing on underlying mechanisms. Borneol is recognized for its ability to enhance the permeability of the blood-brain barrier (BBB), a critical factor for the delivery of drugs to the brain. nih.govfrontiersin.orgresearchgate.net This BBB-opening effect is considered a reversible physiological process. researchgate.net

The mechanisms by which borneol influences BBB permeability are multifaceted. These include the inhibition of efflux protein function, such as P-glycoprotein (P-gp), which actively transports substances out of the brain. nih.govfrontiersin.orgresearchgate.netamegroups.cn By inhibiting P-gp, borneol can increase the concentration of co-administered drugs within the brain. nih.govfrontiersin.orgamegroups.cn Another mechanism involves the modulation of tight junction proteins between brain endothelial cells. nih.govnih.govresearchgate.netamegroups.cn Borneol can affect the expression and distribution of these proteins, such as ZO-1, occludin, and claudin-5, leading to a transient increase in BBB permeability. nih.govnih.govamegroups.cn Furthermore, borneol's effects may involve the enhancement of vasodilatory neurotransmitters and the inhibition of active transport by ion channels. nih.govresearchgate.net It has been shown to increase levels of 5-hydroxytryptamine (5-HT) in the hypothalamus, which can mediate BBB opening. frontiersin.orgamegroups.cn

While borneol's ability to enhance BBB permeability is leveraged for drug delivery, potential neurotoxic effects at higher concentrations or with prolonged exposure have been investigated. Studies in zebrafish embryos have indicated that borneols can affect embryonic development and increase mortality at certain concentrations. j-morphology.com Mechanistic investigations in this model suggest involvement of pathways related to inflammation, apoptosis, cell cycle, and growth and differentiation. j-morphology.com

Beyond the nervous system, systemic safety aspects have been explored. Research in zebrafish larvae has investigated the hepatotoxicity of borneol. researchgate.net High concentrations of borneol were found to cause liver size decrease and disturb hepatic protein and lipid metabolism, indicated by increased activity of alanine (B10760859) aminotransferase (ALT) and levels of triglycerides (TG) and total cholesterol (TC). researchgate.net The mechanisms implicated in borneol-induced hepatic injury and metabolic disorder include oxidative stress, endoplasmic reticulum stress (ERS), and autophagy. researchgate.net

It is important to note that while borneol can enhance the delivery of co-administered drugs to the brain, studies have also reported that it does not significantly increase the concentration of these drugs in peripheral tissues, suggesting a degree of specificity in its permeability-enhancing effects. nih.gov

Table 1 summarizes some of the key mechanistic findings regarding borneol's toxicological and safety pharmacology aspects.

AspectMechanism(s) InvolvedModel System(s)Source(s)
Cellular Toxicity (Skin)Disruption/extraction of stratum corneum intercellular lipids, perturbation of stratum corneum structure.Epidermal keratinocytes (HaCaT), Dermal fibroblasts (CCC-HSF-1) nih.govresearchgate.net
Dermatological IrritationInteraction with stratum corneum lipids, reversible loosening of tight junctions between epithelial cells.TEWL evaluation, In vitro skin models nih.govresearchgate.net
Neurotoxicity (BBB)Inhibition of efflux protein function (e.g., P-gp), modulation of tight junction proteins (e.g., ZO-1, occludin, claudin-5), enhancement of vasodilatory neurotransmitters (e.g., 5-HT).Animal models, In vitro BBB models nih.govnih.govfrontiersin.orgresearchgate.netamegroups.cn
Systemic Toxicity (Hepatic)Oxidative stress, Endoplasmic Reticulum Stress (ERS), Autophagy, disturbance of protein and lipid metabolism.Zebrafish larvae researchgate.net

Table 1: Summary of Key Mechanistic Findings

Further detailed research findings on the effects of borneol on cellular viability and irritation can be found in studies utilizing MTT assays and TEWL measurements. researchgate.netmdpi.com These studies often provide quantitative data on cell viability after exposure to varying concentrations of borneol and compare its effects to control substances or other known enhancers.

Table 2 presents illustrative data on the effect of borneol on cell viability in skin cell lines.

Cell LineBorneol ConcentrationViability (% of Control)Assay MethodSource
HaCaT Keratinocytes[Concentration 1][Percentage 1]MTT researchgate.net
[Concentration 2][Percentage 2]MTT researchgate.net
CCC-HSF-1 Fibroblasts[Concentration 1][Percentage 1]MTT researchgate.net
[Concentration 2][Percentage 2]MTT researchgate.net

Similarly, research on irritation profiles often includes data on TEWL values after exposure to borneol.

Table 3 provides an example of how TEWL data might be presented.

Treatment GroupTEWL (g/m²/h)Observation PeriodSource
Control[Value 1][Time] researchgate.net
Borneol[Value 2][Time] researchgate.net
Positive Control[Value 3][Time] researchgate.net

Analytical Methodologies for Borneol in Biological Matrices and Formulations

Chromatographic Techniques for Quantification and Purity Assessment

Gas Chromatography (GC) is a widely used technique for the analysis of borneol, particularly when coupled with mass spectrometry (MS) or flame ionization detection (FID). Its volatility makes it well-suited for GC analysis. GC-MS methods have been developed and validated for the simultaneous determination of borneol and its metabolite, camphor (B46023), in biological matrices such as rat plasma nih.govnih.govnih.gov. These methods often involve liquid-liquid extraction for sample preparation nih.govnih.govnih.govsci-hub.seresearchgate.net.

A sensitive GC-MS assay for borneol, isoborneol (B83184), and camphor in rat plasma utilized liquid-liquid microextraction with n-hexane. The method demonstrated good precision and accuracy, with a lower quantification limit of 0.98 nmol/L for borneol nih.gov. Another GC-MS method for borneol and muscone (B1676871) in rat plasma employed ethyl acetate (B1210297) for liquid-liquid extraction and detected analytes in multiple reaction monitoring (MRM) mode, showing good linearity and sensitivity sci-hub.se. GC-FID has also been applied for the quantitative analysis of borneol in plant materials, demonstrating reliability and acceptable recovery oup.comasianpubs.org.

HPLC is another chromatographic technique that can be used for borneol analysis, although its volatility makes GC generally preferred for direct analysis. However, HPLC methods have been developed for the determination of borneol content in samples, often involving the analysis of multiple compounds including borneol, camphor, and isoborneol google.com. These methods typically utilize reverse-phase columns and UV detection, though borneol lacks strong UV absorption, which can impact sensitivity google.com.

Spectroscopic Approaches for Structural and Interaction Analysis (e.g., ATR-FTIR)

Spectroscopic methods provide valuable information regarding the structure of (-)-borneol and its interactions within different matrices.

Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, is a useful tool for the identification and structural analysis of borneol. Characteristic IR absorption peaks provide insights into its functional groups brainly.com. Borneol exhibits significant IR peaks associated with the hydroxyl group (3600-3200 cm⁻¹) and C-O stretching vibrations (around 1030-1050 cm⁻¹) brainly.commdpi.comresearchgate.net. ATR-FTIR has been shown to be effective for the quality control of essential oils containing borneol and can be used to study interactions, such as those between terpenes like borneol and skin lipids mdpi.comjst.go.jp.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful technique for the complete assignment of chemical shifts and structural elucidation of borneol researchgate.netmdpi.comresearchgate.net. NMR can distinguish subtle structural differences between borneol and its epimer, isoborneol mdpi.comchegg.com. Studies have utilized NMR to assign chemical shifts for borneol and its derivatives, aiding in unambiguous structural determination researchgate.netmdpi.comresearchgate.net. NMR can also be used to determine the ratio of isoborneol to borneol in a sample chegg.comoc-praktikum.de.

Mass Spectrometry (MS), often coupled with GC, provides molecular weight and fragmentation information crucial for the identification and structural confirmation of borneol nih.govnih.govsci-hub.seresearchgate.nettjpr.org. Selected ion monitoring (SIM) is frequently used in GC-MS methods for borneol to enhance sensitivity and specificity by monitoring characteristic ions, such as m/z 95 nih.govnih.govnih.gov.

Advanced Methods for Enantiomeric Purity Determination

This compound is a chiral compound, and determining its enantiomeric purity (enantiomeric excess, ee) is important, as different enantiomers can exhibit different biological activities mdpi.comjfda-online.comnih.gov.

Chiral Gas Chromatography (GC) is a common and effective method for separating and quantifying borneol enantiomers researchgate.netmdpi.comjfda-online.comjfda-online.comweebly.com. This technique utilizes chiral stationary phases in the GC column that can interact differently with the two enantiomers, leading to their separation jfda-online.comgcms.cz. Cyclodextrin derivatives are often used as chiral stationary phases in capillary columns for the enantiomeric separation of borneol jfda-online.comgcms.cz. Studies have successfully used chiral GC-MS to determine the ratio of this compound and (+)-borneol in plant extracts researchgate.netjfda-online.comweebly.com.

Other methods for enantiomeric purity determination include techniques like optical rotation (OR) or optical rotary dispersion (ORD), although these signals can be influenced by concentration and other factors nih.govmdpi.com. Vibrational circular dichroism (VCD) and Raman Optical Activity (ROA) spectroscopy are also explored for determining enantiomeric excess mdpi.comresearchgate.net. NMR spectroscopy, particularly using chiral derivatizing agents, can also be employed to determine enantiomeric excess by differentiating the signals of diastereomers formed researchgate.net.

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Molecular Targets and Pathways

Despite existing knowledge regarding some of (-)-Borneol's interactions, a complete map of its molecular targets and the downstream signaling pathways it influences remains to be fully elucidated. Current research indicates that borneol can modulate neurotransmitter levels, interact with receptors such as GABAA, and affect ion channels like voltage-gated sodium channels, TRPA1, TRPV3, and TRPM8. patsnap.comembopress.org It also exhibits anti-inflammatory and antioxidant properties potentially mediated through pathways like NF-κB and Nrf2-ARE signaling. patsnap.comfrontiersin.orgjefferson.edu Furthermore, borneol's ability to enhance BBB permeability is linked to the modulation of ATP-binding cassette (ABC) transporters, tight junction proteins, and vasodilatory neurotransmitters. nih.govresearchgate.net

Future research should employ advanced techniques such as high-throughput screening, proteomic analysis, and gene expression profiling to identify novel binding partners and comprehensively map the cellular networks influenced by this compound. Investigating its effects on other neurotransmitter systems, intracellular signaling cascades beyond inflammation and oxidative stress, and its potential interactions with nuclear receptors could reveal previously unknown therapeutic avenues. For instance, recent bioinformatics studies suggest potential interactions with genes like AR, ESR1, GPT, IL6, IL1B, NR3C1, TNF, RELA, CYP19A1, and CYP17A1 in the context of enhancing trastuzumab sensitivity in breast cancer cells, highlighting the need for further validation of these targets. waocp.org Detailed kinetic and binding studies are needed to characterize the affinity and specificity of this compound for identified targets.

Development of Novel this compound-Based Therapeutics and Delivery Systems

The inherent properties of this compound, particularly its lipophilicity and ability to cross biological barriers, make it a promising scaffold for the development of novel therapeutics and advanced drug delivery systems. While borneol itself possesses pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and neuroprotective effects, its primary application in modern research is often as a permeation enhancer. researchgate.netscholarsresearchlibrary.com

Future research should focus on designing and synthesizing novel this compound derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles for specific therapeutic applications. This could involve structural modifications to target particular receptors or enzymes, or to optimize its interaction with biological membranes.

Furthermore, the development of innovative drug delivery systems incorporating this compound is a critical area. This includes the design of borneol-modified nanocarriers such as nanoparticles, nanoemulsions, liposomes, dendrimers, polymer micelles, and lipoprotein nanocomposites to improve the targeting and delivery of various drugs, especially to the brain and tumor sites. nih.govfrontiersin.org Research into optimizing these systems for controlled release, reduced off-target effects, and improved bioavailability is essential. Exploring novel routes of administration, such as nasal delivery, which may leverage borneol's BBB permeability enhancing effects, also warrants further investigation. frontiersin.org

Preclinical and Clinical Study Design Considerations

Translating the promising preclinical findings of this compound into clinical applications requires rigorous and well-designed studies. While some clinical studies have investigated borneol, particularly in combination with other agents, more high-quality randomized, double-blind, and placebo-controlled trials are needed to definitively establish its efficacy and safety for various indications. nih.govahajournals.org

Future preclinical studies should focus on using relevant animal models that closely mimic human diseases where this compound is expected to have a therapeutic effect. researchgate.net These studies should aim to determine optimal dosing regimens, routes of administration, and treatment durations. Comprehensive pharmacokinetic and pharmacodynamic studies are crucial to understand the absorption, distribution, metabolism, excretion, and the time-course of its effects.

Clinical trial designs should incorporate clear endpoints, appropriate control groups, and sufficient sample sizes to provide statistically significant data. biobide.com Studies investigating this compound as an adjuvant to enhance the delivery and efficacy of existing drugs should carefully consider drug-drug interactions and potential synergistic or antagonistic effects. Given the different enantiomers of borneol, future studies should specify which enantiomer is being used, as their pharmacological activities and mechanisms may differ. mdpi.com Standardized protocols for the preparation and administration of this compound or its formulations are also necessary to ensure reproducibility and comparability of results across different studies.

Integration with Omics Technologies for Systems-Level Understanding

Integrating omics technologies, such as metabolomics, transcriptomics, and proteomics, with pharmacological studies of this compound can provide a systems-level understanding of its effects on biological systems. Metabolomics, in particular, can reveal changes in endogenous metabolites in response to this compound intervention, offering insights into the metabolic pathways affected. mdpi.comfrontiersin.org

Future research should utilize these technologies to comprehensively profile the molecular changes induced by this compound in relevant cell lines, animal models, and potentially in clinical samples. Transcriptomic analysis can identify genes whose expression is altered, providing clues about the signaling pathways involved. Proteomics can reveal changes in protein levels and post-translational modifications, further elucidating the molecular mechanisms.

Integrating data from multiple omics platforms through bioinformatics and computational modeling can help to construct comprehensive networks of this compound's interactions and effects. This integrated approach can identify biomarkers of response, predict potential off-target effects, and uncover novel therapeutic targets or pathways that are modulated by this compound. For example, metabolomics studies have identified differential metabolites like glycine, azelaic acid, and adenine (B156593) in plasma and brain tissue samples in the context of borneol intervention for learning and memory impairment in mice. frontiersin.org Further research using integrated omics could provide a more complete picture of how borneol exerts its effects in various disease models.

Structure-Activity Relationship Studies of this compound and its Derivatives

Detailed structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activities and to guide the rational design of more potent and selective derivatives. While some SAR studies have been conducted, particularly in the context of antiviral activity and antileishmanial activity, a comprehensive SAR analysis for all of this compound's reported pharmacological effects and its BBB permeability enhancing property is still needed. rsc.orgmdpi.comnih.gov

Future research should involve the synthesis of a library of this compound derivatives with systematic modifications to the bicyclic core, the hydroxyl group, and potential substituent positions. These derivatives should then be evaluated in a range of in vitro and in vivo assays to determine how structural changes impact activity, potency, selectivity, and pharmacokinetic properties.

Specific areas for SAR investigation include the role of stereochemistry (comparing this compound with (+)-Borneol and isoborneol), the importance of the hydroxyl group and its modification (e.g., esterification), and the effect of adding different functional groups or side chains. mdpi.commdpi.com Computational chemistry and molecular docking studies can complement experimental SAR studies by providing insights into the likely binding modes and interactions of this compound and its derivatives with their molecular targets. This iterative process of synthesis, testing, and computational analysis will be crucial for optimizing the therapeutic potential of this compound and developing novel borneol-based drugs.

Q & A

Q. How can (-)-Borneol be structurally characterized and distinguished from its stereoisomers in pharmacological studies?

this compound can be identified using its SMILES string (CC1(C)C2CCC1(C)C(O)C2) and SDF/MOL files for 2D/3D modeling . Differentiation from isomers like (+)-Borneol requires stereospecific analytical techniques, such as chiral chromatography or terahertz time-domain spectroscopy (THz-TDS) combined with principal component analysis (PCA) . Storage conditions (0°C–6°C) and purity validation (e.g., GC analysis) are critical to avoid degradation and ensure experimental reproducibility .

Q. What experimental protocols are recommended for standardizing this compound in cell-based assays?

Use concentration-response studies (e.g., 10–80 μg/mL) with clear timeframes (e.g., 24-hour exposure) to assess dose-dependent effects. Western blot analysis for proteins like HIF-1α, mTORC1, and caspase-3 can quantify apoptotic pathways in glioma cells . Include controls for isomer-specific effects, as (+)-Borneol exhibits distinct GABA receptor modulation .

Q. How should researchers design inclusion complexes to enhance this compound’s solubility for in vivo studies?

Apply orthogonal experimental design (e.g., L9 orthogonal array) to optimize β-cyclodextrin inclusion. Key parameters include β-CD mass (20 g), borneol ratio (2.3 g), water temperature (65°C), and stirring speed (800 rpm). Validate inclusion efficiency via HPLC or UV-spectrophotometry .

Advanced Research Questions

Q. What advanced statistical methods resolve contradictions in this compound’s pharmacokinetic data across studies?

Use meta-analysis frameworks to reconcile discrepancies in bioavailability or metabolite profiles. For spectral data (e.g., THz-TDS), PCA reduces dimensionality, while support vector machines (SVM) with radial basis kernel functions achieve >85% classification accuracy under noisy conditions . Cross-validate results with in silico modeling (e.g., molecular docking) to confirm receptor interactions .

Q. How can researchers validate this compound’s anti-inflammatory mechanisms while addressing conflicting in vitro/in vivo results?

Adopt a PICO framework:

  • P opulation: Human glioma cells or murine models.
  • I ntervention: this compound at IC50 concentrations.
  • C omparison: Isomer controls (+)-Borneol and vehicle.
  • O utcome: Protein expression (HIF-1α, Bax/Bcl-2 ratio) . Use pathway enrichment analysis (e.g., KEGG) to contextualize contradictory findings and identify off-target effects.

Q. What methodologies improve reproducibility in this compound’s neuropharmacological studies?

  • Data Collection : Standardize THz-TDS parameters (e.g., 0.2–2.5 THz range) and preprocess spectra with Savitzky-Golay smoothing .
  • Ethical Compliance : Document participant selection criteria and informed consent protocols for clinical trials .
  • Data Sharing : Deposit raw spectral or chromatographic data in repositories like NIST Chemistry WebBook, ensuring transparency .

Q. How should researchers address batch-to-batch variability in this compound sourced from natural products?

Implement QC/QA protocols:

  • Authentication : Compare NMR or IR spectra against NIST reference data .
  • Purity : Use GC-MS to quantify impurities (e.g., camphor derivatives) and report isomer ratios .
  • Stability : Monitor degradation under accelerated storage conditions (40°C/75% RH) .

Methodological Guidance for Data Handling

Q. What strategies ensure robust data interpretation in this compound research?

  • Triangulation : Combine THz-TDS, HPLC, and Western blot data to cross-verify results .
  • Error Reporting : Calculate relative standard deviation (RSD) for triplicate experiments and disclose instrument detection limits .
  • Visualization : Use heatmaps for gene/protein expression trends and PCA score plots for spectral clustering .

Q. How to structure a research paper on this compound’s pharmacological effects?

  • Methods : Detail experimental conditions (e.g., cell lines, exposure duration) and statistical tests (ANOVA with post hoc Tukey) .
  • Results : Present dose-response curves and significance thresholds (P < 0.05, *P < 0.01). Use tables for IC50 values and figures for protein expression dynamics .
  • Discussion : Contrast findings with prior studies, highlighting isomer-specific outcomes and mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.